molecular formula C13H10FNO3 B6414513 4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% CAS No. 1261984-54-6

4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6414513
CAS RN: 1261984-54-6
M. Wt: 247.22 g/mol
InChI Key: BIJZSLYYOOGIKK-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxyphenyl)nicotinic acid (4-FMNA) is an organic compound belonging to the class of nicotinic acids. It is a synthetic compound with a wide range of applications in the scientific research field. It is a fluorinated derivative of nicotinic acid, which has been studied since the 1960s. 4-FMNA has been used in the synthesis of various compounds and in the study of its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% is not fully understood. It is known to interact with several enzymes and receptors, including the enzyme dihydropyridine dehydrogenase, which is involved in the metabolism of nicotinic acid, and the nicotinic acid receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme dihydropyridine dehydrogenase, which is involved in the metabolism of nicotinic acid. This inhibition leads to an increase in the levels of nicotinic acid in the body, which has beneficial effects on lipid and glucose metabolism. 4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% has also been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% in laboratory experiments has many advantages. It is a relatively inexpensive and easily synthesized compound, and its biochemical and physiological effects have been studied in detail. However, it is important to note that 4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% is a synthetic compound and its effects may not be the same in humans as they are in animals.

Future Directions

There are several potential future directions for the study of 4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential use in the treatment of diabetes, obesity, and other metabolic disorders. Additionally, further research could be done to explore its potential as an anti-inflammatory and anti-cancer agent. Other potential future directions include the development of new synthesis methods for 4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% and the exploration of its potential applications in other scientific research areas.

Synthesis Methods

4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% can be synthesized in a two-step process. In the first step, 2-fluoro-5-methoxyphenylacetic acid is reacted with sodium hydroxide in aqueous solution to form 4-fluoro-5-methoxyphenylacetic acid. In the second step, this intermediate is reacted with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid, to form 4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95%.

Scientific Research Applications

4-(2-Fluoro-5-methoxyphenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of various compounds, such as the anticonvulsant drug phenytoin, and in the study of its biochemical and physiological effects. It has also been studied for its potential use in the treatment of diabetes and obesity, as well as its potential as an anti-inflammatory and anti-cancer agent.

properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-8-2-3-12(14)10(6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZSLYYOOGIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692567
Record name 4-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-54-6
Record name 4-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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